molecular formula C9H10F3NO3S B5343681 N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide

N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide

Cat. No. B5343681
M. Wt: 269.24 g/mol
InChI Key: PXJGDVGVLSNLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide, commonly referred to as TFP, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has a trifluoromethoxy group attached to a phenyl ring. TFP is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. It is widely used as a reagent in organic synthesis, as well as in biochemical and physiological studies.

Mechanism of Action

TFP inhibits the activity of certain enzymes and receptors by binding to them and blocking their active sites. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. TFP has also been shown to inhibit the activity of certain ion channels and receptors, such as the transient receptor potential (TRP) channels and the P2X7 receptor.
Biochemical and Physiological Effects:
TFP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the release of pro-inflammatory cytokines. TFP has also been shown to modulate the activity of certain neurotransmitters, such as glutamate and GABA, in the brain.

Advantages and Limitations for Lab Experiments

TFP has several advantages for use in lab experiments. It is a relatively stable compound that is easy to handle and store. It is also readily available from commercial suppliers. However, TFP has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its non-specific nature.

Future Directions

There are several future directions for research involving TFP. One area of interest is the development of more specific inhibitors of the enzymes and receptors that TFP targets. Another area of interest is the investigation of the potential therapeutic applications of TFP, particularly in the treatment of cancer and neurological disorders. Finally, there is a need for further studies to elucidate the mechanism of action of TFP and its effects on various biochemical and physiological processes.

Synthesis Methods

TFP can be synthesized by reacting 4-trifluoromethoxyaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom on the sulfonyl chloride with the amino group on the aniline. The resulting product is TFP, which can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

TFP has been widely used in scientific research due to its ability to inhibit certain enzymes and receptors. It has been used as a tool to study the mechanism of action of various enzymes and receptors, as well as their physiological and biochemical effects. TFP has been used in studies related to cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3S/c1-2-17(14,15)13-7-3-5-8(6-4-7)16-9(10,11)12/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJGDVGVLSNLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.